4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride
Overview
Description
The molecule “4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also has a tert-butyl group and a methyl group attached to a phenyl ring, which could potentially affect its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of the piperidine ring, phenyl ring, and various substituents would all be identifiable in the NMR spectrum .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the piperidine ring and the phenyl ring. The electron-donating tert-butyl and methyl groups on the phenyl ring could potentially activate the ring towards electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role .Scientific Research Applications
Synthesis and Polymerization Applications :
- Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including compounds related to 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride, were synthesized and copolymerized with styrene. This study demonstrated the potential of these compounds in creating new polymer materials (Reddy et al., 2021).
Intermediate in Pharmaceutical Synthesis :
- A derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized as a key intermediate of Vandetanib, an anticancer drug. This illustrates the role of similar compounds in the synthesis of pharmaceuticals (Wang et al., 2015).
Chemical Analysis and Determination :
- In a study, Bromate-Bromide Mixture was used as a green brominating agent for the determination of Fexofenadine Hydrochloride, a compound structurally related to this compound. This research contributes to the analytical chemistry field, providing insights into new methods of drug analysis (Raghu et al., 2018).
Stabilization in Polymer Degradation :
- A study explored the use of tert-butyl derivatives, similar to the compound , as stabilizers in polypropylene. This research is significant for materials science, especially in the context of enhancing the stability and longevity of polymers (Mosnáček et al., 2003).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various targets, suggesting that this compound may have similar interactions .
Mode of Action
It is known that similar compounds can act as inhibitors, blocking the activity of certain enzymes. This suggests that 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and are bbb permeant . These properties suggest that this compound may have similar pharmacokinetic characteristics.
Result of Action
Related compounds have been shown to exhibit cytotoxic activity against several human carcinoma cell lines, suggesting that this compound may have similar effects.
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
4-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-14-13-16(18(2,3)4)5-6-17(14)20-12-9-15-7-10-19-11-8-15;/h5-6,13,15,19H,7-12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRMHTKUHUKGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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